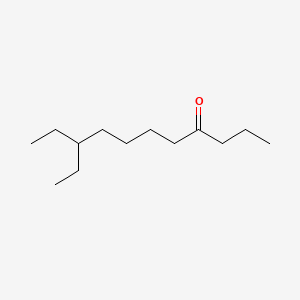

9-Ethylundecan-4-one

Description

No information about 9-Ethylundecan-4-one—a branched-chain ketone with the formula $ \text{C}{13}\text{H}{26}\text{O} $—is present in the evidence. Key properties such as CAS number, synthesis routes, applications, or spectroscopic data (e.g., IR, NMR) are absent.

Properties

CAS No. |

54549-96-1 |

|---|---|

Molecular Formula |

C13H26O |

Molecular Weight |

198.34 g/mol |

IUPAC Name |

9-ethylundecan-4-one |

InChI |

InChI=1S/C13H26O/c1-4-9-13(14)11-8-7-10-12(5-2)6-3/h12H,4-11H2,1-3H3 |

InChI Key |

MMOKGAPHSLANOK-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)CCCCC(CC)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethylundecan-4-one typically involves the alkylation of a suitable precursor. One common method is the reaction of 1-undecene with ethylmagnesium bromide (Grignard reagent) followed by oxidation. The reaction conditions usually involve an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture interference.

Industrial Production Methods: Industrial production of 9-Ethylundecan-4-one may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like distillation and chromatography.

Types of Reactions:

Oxidation: 9-Ethylundecan-4-one can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the carbonyl group can yield secondary alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents such as alkyl halides and strong bases (e.g., sodium hydride) are employed.

Major Products:

Oxidation: Carboxylic acids or ketones with additional functional groups.

Reduction: Secondary alcohols.

Substitution: Various substituted ketones depending on the reagents used.

Scientific Research Applications

9-Ethylundecan-4-one has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 9-Ethylundecan-4-one depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The carbonyl group plays a crucial role in these interactions, often forming hydrogen bonds or participating in nucleophilic addition reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

For example:

- Functional analogs like 11-Azido-3,6,9-trioxaundecan-1-amine or 1-Aminoundecane are chemically distinct (azides/amines vs. ketones).

Table 1: Hypothetical Comparison (Based on General Organic Chemistry Principles)

| Property | 9-Ethylundecan-4-one (Hypothetical) | Undecan-4-one (Hypothetical) | 9-Methylundecan-4-one (Hypothetical) |

|---|---|---|---|

| Molecular Formula | C₁₃H₂₆O | C₁₁H₂₂O | C₁₂H₂₄O |

| Boiling Point | ~250–270°C* | ~215–230°C* | ~235–250°C* |

| Polarity | Moderate (ketone group) | Moderate | Moderate |

| Applications | Fragrance intermediates, solvents | Solvents, surfactants | Similar to 9-Ethylundecan-4-one |

Research Findings and Data Gaps

- Synthesis: No methods (e.g., Friedel-Crafts acylation, oxidation of alcohols) are described in the evidence.

- Spectroscopy : Absence of IR (C=O stretch ~1700 cm⁻¹) or $ ^{13}\text{C NMR} $ (δ ~210 ppm for ketone carbon) data .

- Thermodynamic Data : Melting points, solubility, or stability studies are unavailable.

Limitations of Provided Evidence

Recommendations for Further Research

To construct an authoritative comparison, consult:

Chemical Databases : Reaxys, SciFinder, or PubChem for experimental data.

Specialized Literature : Journals like Journal of Organic Chemistry or Tetrahedron for synthesis and applications.

Spectroscopic Repositories : SDBS or NIST Chemistry WebBook for spectral references.

Biological Activity

9-Ethylundecan-4-one, a ketone with the chemical formula and CID 537778, has garnered attention for its potential biological activities. This compound is part of a larger class of aliphatic ketones known for various therapeutic properties. This article aims to explore the biological activity associated with 9-Ethylundecan-4-one, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H26O

- Molecular Weight : 198.35 g/mol

- Structure : The structure of 9-Ethylundecan-4-one features a long carbon chain with a ketone functional group, which may influence its bioactivity.

Biological Activities

The biological activities of 9-Ethylundecan-4-one have been investigated in various studies, highlighting its potential in several therapeutic areas:

Antimicrobial Activity

Research has indicated that compounds similar to 9-Ethylundecan-4-one exhibit significant antimicrobial properties. For example, a study on aliphatic ketones demonstrated their effectiveness against various pathogenic microorganisms. The antimicrobial activity is often attributed to the disruption of microbial cell membranes due to the hydrophobic nature of these compounds .

Antioxidant Properties

Oxidative stress is linked to numerous diseases, and antioxidants play a crucial role in mitigating this stress. Preliminary studies suggest that 9-Ethylundecan-4-one may possess antioxidant properties, potentially reducing oxidative damage in cells. The antioxidant capacity can be measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays .

Study on Antimicrobial Effects

A notable study investigated the antimicrobial efficacy of various ketones, including 9-Ethylundecan-4-one. The results indicated that this compound exhibited notable activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing that 9-Ethylundecan-4-one could inhibit bacterial growth effectively.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 9-Ethylundecan-4-one | 32 | Staphylococcus aureus |

| 64 | Escherichia coli |

Antioxidant Activity Evaluation

Another study focused on evaluating the antioxidant properties of several aliphatic ketones. The study utilized DPPH radical scavenging assays to assess the antioxidant capacity.

| Compound | IC50 (µg/mL) | Comparison to Ascorbic Acid |

|---|---|---|

| 9-Ethylundecan-4-one | 25 | Less effective |

| Ascorbic Acid | 10 | Standard |

The mechanisms underlying the biological activities of 9-Ethylundecan-4-one are still being elucidated. However, several hypotheses have emerged:

- Membrane Disruption : The hydrophobic nature of the compound may disrupt microbial membranes, leading to cell lysis.

- Free Radical Scavenging : The compound may act as a free radical scavenger, neutralizing reactive oxygen species (ROS) and thus preventing cellular damage.

- Enzyme Inhibition : Similar compounds have shown potential in inhibiting specific enzymes involved in microbial metabolism or oxidative stress pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.